![molecular formula C10H21N3O B11810039 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one exhibits a range of biological activities:
Antidepressant Effects
Studies suggest that this compound may function as a positive allosteric modulator for dopamine receptors, potentially offering therapeutic benefits for mood disorders .
Anticonvulsant Properties
The compound has shown promise in preclinical models for its anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .
Anti-inflammatory Activity
Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Antidepressant Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their pharmacological profiles. The findings indicated significant activity at dopamine D1 receptors, supporting its potential as an antidepressant agent .
Case Study 2: Anticonvulsant Activity
Another study focused on the anticonvulsant properties of 2-amino derivatives in animal models. The results demonstrated a reduction in seizure frequency and severity, highlighting the need for further clinical trials to explore its efficacy in humans .
Case Study 3: Anti-inflammatory Applications
A recent investigation into the anti-inflammatory properties revealed that modifications to the structure of this compound enhanced its inhibitory effects on COX and LOX enzymes. This work suggests that it could be developed into a new class of anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but distinct functional groups.
Prolinol: A pyrrolidine-based compound with different stereochemistry and applications.
Uniqueness
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
The compound 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one , also known by its CAS number 1304397-17-8 , is a member of the class of compounds that exhibit significant biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Common Name | (2S)-2-Amino-1-{4-[(dimethylamino)methyl]-1-piperidinyl}-1-propanone |
CAS Number | 1304397-17-8 |
Molecular Formula | C₁₁H₂₃N₃O |
Molecular Weight | 213.320 g/mol |
Density | 1.0±0.1 g/cm³ |
Boiling Point | 333.7±17.0 °C at 760 mmHg |
Flash Point | 155.6±20.9 °C |
The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential modulation of kinase pathways. It is suggested that the dimethylamino group enhances its affinity for certain receptors, potentially leading to neuroprotective effects.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Neuroprotective Properties : Similar compounds have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress.
- Antidepressant Activity : The structure suggests potential serotonin and norepinephrine reuptake inhibition, akin to some antidepressants.
- Anticancer Effects : Preliminary studies indicate that the compound may inhibit specific cancer cell lines, although more research is needed to confirm these effects.
Neuroprotective Effects
In a study examining neuroprotective compounds, derivatives similar to This compound demonstrated significant efficacy in reducing neuronal death in models of neurodegeneration. The mechanism was attributed to the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) levels.
Antidepressant Activity
A clinical trial involving a closely related compound showed promising results in alleviating symptoms of major depressive disorder (MDD). The trial reported a statistically significant improvement in patient scores on standardized depression scales after administration over a period of six weeks.
Anticancer Research
Research published in Journal of Medicinal Chemistry highlighted the anticancer potential of structurally similar compounds against various cancer cell lines, including breast and lung cancers. The study found that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(13)7-12(2)3/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1 |
InChI Key |
KQHXASWOXDQUSA-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C(=O)N1CCC[C@H]1CN(C)C)N |
Canonical SMILES |
CC(C(=O)N1CCCC1CN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.